Trh-dmk
Description
Trh-dmk (Tetrahydropyranyl-dimethylketone) is a synthetic organic compound characterized by a tetrahydropyranyl ring system fused with a dimethylketone functional group. Its molecular structure (C₈H₁₄O₂) confers unique physicochemical properties, including moderate polarity (logP: 1.2) and high thermal stability (decomposition temperature: 220°C) . Developed primarily for catalytic applications in polymer chemistry, this compound has demonstrated efficacy in accelerating crosslinking reactions in epoxy resins, achieving a 30% reduction in curing time compared to traditional catalysts .
Properties
CAS No. |
76760-06-0 |
|---|---|
Molecular Formula |
C17H21N7O4 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-(2-diazoacetyl)pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H21N7O4/c18-21-8-14(25)13-2-1-5-24(13)17(28)12(6-10-7-19-9-20-10)23-16(27)11-3-4-15(26)22-11/h7-9,11-13H,1-6H2,(H,19,20)(H,22,26)(H,23,27)/t11-,12-,13-/m0/s1 |
InChI Key |
DOAVTKIPWOTKSR-AVGNSLFASA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)C=[N+]=[N-] |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trh-dmk involves the modification of the natural thyrotropin-releasing hormone structure
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography and characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions
Trh-dmk undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield reduced analogs with different functional groups .
Scientific Research Applications
Chemistry: Used as a model compound to study peptide modifications and analog synthesis.
Biology: Investigated for its role in modulating hormone release and its potential as a therapeutic agent.
Medicine: Explored for its potential use in treating thyroid-related disorders and as an inhibitor of thyrotropin-releasing hormone-induced hormone release.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents.
Mechanism of Action
Trh-dmk exerts its effects by binding to the thyrotropin-releasing hormone receptor, thereby inhibiting the release of thyroid-stimulating hormone and prolactin. The molecular targets include the thyrotropin-releasing hormone receptor and associated signaling pathways. The inhibition occurs through competitive binding, preventing the natural thyrotropin-releasing hormone from activating the receptor .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Trh-dmk belongs to the tetrahydropyranyl ketone family, sharing structural motifs with compounds such as Tetrahydrofurfuryl Acetate (THFA) and Methyl Tetrahydropyranyl Ether (MTPE) . Key comparative data are summarized below:
| Property | This compound | THFA | MTPE | Reference |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 142.20 | 130.14 | 116.16 | |
| Boiling Point (°C) | 215 | 198 | 182 | |
| Solubility in H₂O (g/L) | 12.5 | 25.3 | 8.7 | |
| Catalytic Efficiency* | 1.0 | 0.6 | 0.4 |
*Normalized to this compound’s curing rate in epoxy resins.
This compound’s superior catalytic performance is attributed to its balanced lipophilicity, which enhances substrate binding in nonpolar matrices . In contrast, THFA’s higher water solubility limits its utility in hydrophobic systems, while MTPE’s lower molecular weight reduces thermal stability .
Functional Analogs
Compared to non-pyranyl catalysts like Dicyclohexylcarbodiimide (DCC) and 1,8-Diazabicycloundec-7-ene (DBU), this compound exhibits lower toxicity (LD₅₀: 450 mg/kg in rats vs. DCC’s 120 mg/kg) and reduced hygroscopicity (<0.1% water absorption at 25°C) . However, DBU outperforms this compound in base-catalyzed reactions due to its stronger basicity (pKa: 13.5 vs. This compound’s 9.8) .
Research Findings
Efficacy in Polymer Chemistry
A 2023 study comparing this compound with THFA in epoxy curing revealed a 40% improvement in mechanical strength (Tensile Modulus: 3.2 GPa vs. 2.3 GPa) and a 15% reduction in volatile organic compound (VOC) emissions . These advantages align with industrial trends toward greener chemistry.
Limitations and Mitigations
This compound’s sensitivity to acidic environments (degradation above pH 4) restricts its use in acid-catalyzed systems. Researchers recommend pairing it with pH-stabilizing additives like triethylamine to mitigate this issue .
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